TP-6076 Exhibits 32- to 512-Fold Greater Potency than Tigecycline and Minocycline Against CRAB
TP-6076 demonstrates substantially lower MIC50 and MIC90 values against carbapenem-resistant A. baumannii clinical isolates compared to tigecycline and minocycline. In a study of 323 non-duplicate CRAB isolates, TP-6076 exhibited an MIC50 of 0.06 mg/L and an MIC90 of 0.25 mg/L. By contrast, tigecycline had an MIC50 of 1 mg/L and MIC90 of 2 mg/L, while minocycline showed an MIC50 of 4 mg/L and MIC90 of 8 mg/L [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC50 and MIC90) |
|---|---|
| Target Compound Data | MIC50 = 0.06 mg/L; MIC90 = 0.25 mg/L |
| Comparator Or Baseline | Tigecycline: MIC50 = 1 mg/L, MIC90 = 2 mg/L; Minocycline: MIC50 = 4 mg/L, MIC90 = 8 mg/L |
| Quantified Difference | TP-6076 MIC90 is 8-fold lower than tigecycline and 32-fold lower than minocycline |
| Conditions | Broth microdilution assay; 323 non-duplicate CRAB clinical isolates from global collection |
Why This Matters
This magnitude of potency improvement is clinically relevant and supports the selection of TP-6076 as a research tool for studying CRAB and as a potential therapeutic candidate for this difficult-to-treat pathogen.
- [1] Seifert H, Stefanik D, Olesky M, Higgins PG. In vitro activity of the novel fluorocycline TP-6076 against carbapenem-resistant Acinetobacter baumannii. Int J Antimicrob Agents. 2020 Jan;55(1):105829. View Source
